molecular formula C22H26N2O2S B1671169 Eletriptan CAS No. 143322-58-1

Eletriptan

Cat. No.: B1671169
CAS No.: 143322-58-1
M. Wt: 382.5 g/mol
InChI Key: PWVXXGRKLHYWKM-LJQANCHMSA-N
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Mechanism of Action

Target of Action

Eletriptan, a second-generation triptan drug, primarily targets the 5-hydroxytryptamine (5-HT) receptors in the brain . It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors , and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and vasoconstriction .

Mode of Action

This compound acts as a selective serotonin receptor agonist . By binding to its target receptors, it induces vasoconstriction of dilated intracranial extracerebral blood vessels, which are associated with migraine headaches . Additionally, it inhibits the release of vasoactive neuropeptides and reduces the transmission of pain signals in the trigeminal nerve .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic system . By acting as an agonist at specific serotonin receptors, this compound can influence the metabolism and function of serotonin, a key neurotransmitter involved in the regulation of mood, appetite, and sleep. This action on the serotonergic system is believed to be central to this compound’s efficacy in treating migraines .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 50% . It reaches peak plasma concentrations approximately 1.5 hours after oral administration in healthy adults . The drug is primarily metabolized by the hepatic enzyme CYP3A4 . Its elimination half-life is around 4 hours , indicating a relatively quick clearance from the body.

Result of Action

The action of this compound results in the reduction of migraine symptoms . By causing vasoconstriction and inhibiting the release of vasoactive neuropeptides, this compound can effectively reduce the pain associated with migraines . Furthermore, it has been shown to inhibit trigeminal nerve activity, which may contribute to its analgesic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and efficacy of this compound. Specifically, potent inhibitors of CYP3A4, the enzyme responsible for metabolizing this compound, can increase the serum concentration of this compound . Therefore, the concomitant administration of CYP3A4-potent inhibitors should be carefully evaluated . Additionally, this compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which can influence its brain uptake and efflux .

Biochemical Analysis

Biochemical Properties

Eletriptan binds selectively and with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors . It has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors . In contrast, this compound displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors .

Cellular Effects

This compound is known to reduce carotid arterial blood flow, with only a small increase in arterial blood pressure at high doses . While the effect on blood flow was selective for the carotid arterial bed, decreases in coronary artery diameter were observed . This compound has also been shown to inhibit trigeminal nerve activity in the rat .

Molecular Mechanism

This compound works by binding with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors . This binding leads to a reduction in the swelling of the blood vessels surrounding the brain, which is associated with the head pain of a migraine attack . This compound blocks the release of substances from nerve endings that cause more pain and other symptoms like nausea, and sensitivity to light and sound .

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly absorbed, with a time to maximum plasma concentration (t max) of 0.75–1.5 hours in healthy volunteers . During a migraine attack, absorption is significantly delayed (t max increased from 1.3 to 2.8 hours) and the maximum plasma concentration (C max) is reduced by 31% .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . The N-demethylated metabolite of this compound is the only known active metabolite .

Transport and Distribution

This compound’s high central serotonergic effects are probably related more to its potency than to its high lipophilicity, since it is a substrate of the P-glycoprotein multidrug efflux pump, which would limit the brain penetration of this compound .

Properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046861
Record name Eletriptan
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eletriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014361
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Readily soluble as hydrobromide formulation, 1.18e-03 g/L
Record name Eletriptan
Source DrugBank
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Record name Eletriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors. In contrast, eletriptan displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors. While the full mechanism of action of 5-HT receptor agonists in relieving migrains is not fully elucidated, it is proposed that the activation of 5-HT1 receptors located on intracranial blood vessels leads to vasoconstriction that correlates with the relief of migraine headaches. It is also proposed that the activation of 5-HT1 receptors on sensory nerve endings in the trigeminal system leads to the inhibition of release of pro-inflammatory neuropeptides.
Record name Eletriptan
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CAS No.

143322-58-1
Record name Eletriptan
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Record name Eletriptan [INN:BAN]
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Record name Eletriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00216
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Record name Eletriptan
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Record name (R)-3-[(-1-methylpyrrolidin-2-yl)methyl]-5-(2-phenylsulfonylethyl)- 1H-indole
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Record name ELETRIPTAN
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Record name Eletriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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